REACTION_CXSMILES
|
[CH2:1]([S:4]([N:7]([C:14]1[CH:19]=[C:18]([F:20])[C:17]([F:21])=[C:16]([C:22]([C:24]2[CH:25]=[C:26]3[C:31](=[CH:32][CH:33]=2)[N:30]=[CH:29][C:28]([N:34]2[CH2:39][CH2:38][O:37][CH2:36][CH2:35]2)=[N:27]3)=[O:23])[C:15]=1[F:40])S(CCC)(=O)=O)(=[O:6])=[O:5])[CH2:2][CH3:3].[OH-].[Na+]>CO>[F:40][C:15]1[C:16]([C:22]([C:24]2[CH:25]=[C:26]3[C:31](=[CH:32][CH:33]=2)[N:30]=[CH:29][C:28]([N:34]2[CH2:39][CH2:38][O:37][CH2:36][CH2:35]2)=[N:27]3)=[O:23])=[C:17]([F:21])[C:18]([F:20])=[CH:19][C:14]=1[NH:7][S:4]([CH2:1][CH2:2][CH3:3])(=[O:5])=[O:6] |f:1.2|
|
Name
|
N-(propylsulfonyl)-N-(2,4,5-trifluoro-3-(3-morpholinoquinoxaline-6-carbonyl)phenyl)propane-1-sulfonamide
|
Quantity
|
41 mg
|
Type
|
reactant
|
Smiles
|
C(CC)S(=O)(=O)N(S(=O)(=O)CCC)C1=C(C(=C(C(=C1)F)F)C(=O)C=1C=C2N=C(C=NC2=CC1)N1CCOCC1)F
|
Name
|
|
Quantity
|
0.15 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash column chromatography (PE/EA=1/1
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1C(=O)C=1C=C2N=C(C=NC2=CC1)N1CCOCC1)F)F)NS(=O)(=O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 mg | |
YIELD: PERCENTYIELD | 68.9% | |
YIELD: CALCULATEDPERCENTYIELD | 68.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |